1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Description

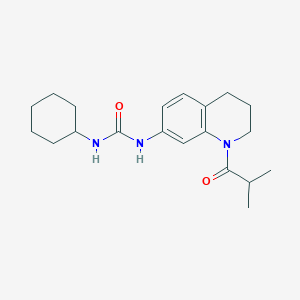

1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic urea derivative characterized by a cyclohexyl group at the 1-position and a 1-isobutyryl-substituted tetrahydroquinoline moiety at the 3-position of the urea scaffold. The compound’s structure combines lipophilic (cyclohexyl) and electron-rich (tetrahydroquinoline) features, which may influence its solubility, bioavailability, and target binding affinity.

Properties

IUPAC Name |

1-cyclohexyl-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2/c1-14(2)19(24)23-12-6-7-15-10-11-17(13-18(15)23)22-20(25)21-16-8-4-3-5-9-16/h10-11,13-14,16H,3-9,12H2,1-2H3,(H2,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHSZJXXXBMSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often considered in industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may have potential biological activity, making it useful in the study of biological processes and drug discovery.

Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological or chemical context in which the compound is used. Potential molecular targets could include enzymes, receptors, or other proteins involved in biological processes.

Comparison with Similar Compounds

Table 1: Structural and Inferred Property Comparison

Estimated using fragment-based calculations. *THQ = tetrahydroquinoline; TIQ = tetrahydroisoquinoline; TBT = tetrahydrobenzo[b]thiophene.

- Cyclohexyl vs. Ethoxyphenyl () : The ethoxyphenyl analog exhibits higher molecular weight and LogP due to the ethoxy group’s polarity and bulk. However, its GHS classification (H302: harmful if swallowed; H315: skin irritation) suggests greater acute toxicity compared to the cyclohexyl variant, which lacks reported data .

- Thiophene vs. Cycloclohexyl () : The thiophene-containing analog’s lower LogP (~3.2) implies improved aqueous solubility relative to the cyclohexyl derivative. Thiophene’s aromaticity may enhance π-π stacking in target binding but reduce metabolic stability .

- However, the hydrazono moiety may introduce instability under acidic conditions, limiting oral bioavailability .

Mechanistic and Functional Insights

- Urea Scaffold: The urea group in all analogs facilitates hydrogen bonding with biological targets (e.g., ATP-binding pockets in kinases).

- Isobutyryl-THQ Core: This moiety enhances lipophilicity and may improve blood-brain barrier penetration compared to thiophene or hydrazono derivatives. However, it could also increase CYP450-mediated metabolism risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.